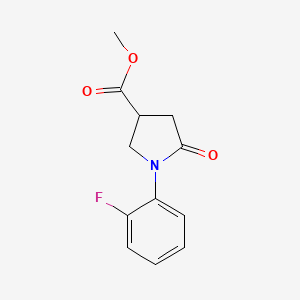

Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

Description

Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 1239772-19-0) is a pyrrolidinone derivative with the molecular formula C₁₂H₁₂FNO₃ and a molecular weight of 237.23 g/mol . It features a 2-fluorophenyl group at the 1-position and a methyl ester at the 3-position of the pyrrolidine-5-one ring. This compound is recognized as a versatile small-molecule scaffold in medicinal chemistry, particularly for developing bioactive heterocycles.

Properties

IUPAC Name |

methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-17-12(16)8-6-11(15)14(7-8)10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXXSCUYTVIHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorine atom replaces a hydrogen atom on the benzene ring.

Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of derivatives of 5-oxopyrrolidine-3-carboxylic acid in anticancer applications. For instance, compounds structurally related to methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .

Antimicrobial Properties

The antimicrobial efficacy of derivatives has also been a focal point of research. Compounds similar to this compound have demonstrated activity against Gram-positive bacteria and drug-resistant fungal strains. For example, specific derivatives exhibited minimum inhibitory concentrations (MICs) that suggest potential for treating infections caused by resistant pathogens .

Pharmacological Applications

Neuropeptide Modulation

This compound has shown promise in modulating neuropeptide systems, particularly those involving relaxin-3/RXFP3 pathways. These pathways are implicated in stress responses and appetite regulation. Research indicates that antagonists targeting this pathway can potentially aid in managing metabolic disorders and obesity, suggesting a therapeutic role for this compound and its analogs .

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its derivatives can be incorporated into polymer matrices or used as building blocks for creating mesoporous materials with specific functional properties. This application is particularly relevant in the fields of catalysis and drug delivery systems, where controlled release profiles are essential .

Data Summary Table

Case Studies

Case Study 1: Anticancer Efficacy in Cell Lines

A study evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of antimicrobial activity, several derivatives were tested against multidrug-resistant strains. The findings revealed that some compounds exhibited promising antibacterial activity with MIC values lower than those of existing antibiotics, indicating their potential as new therapeutic agents .

Mechanism of Action

The mechanism by which Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-Oxopyrrolidine Derivatives

Key Observations :

- Electron-withdrawing vs.

- Halogen effects : Chlorine substitution (e.g., 2-chlorophenyl) increases molecular weight and lipophilicity compared to fluorine, which may alter pharmacokinetic properties .

Physical Properties

Melting points and synthetic yields vary with substituent chemistry (Table 2).

Key Observations :

Biological Activity

Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate (CAS No: 1239772-19-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial and anticancer properties, highlighting key research findings and data.

- Molecular Formula : C12H12FNO3

- Molecular Weight : 237.227 g/mol

- Predicted Boiling Point : 400.9 ± 40.0 °C

- Density : 1.301 ± 0.06 g/cm³

- pKa : -1.08 ± 0.40

Key Findings:

-

Structure-Activity Relationship (SAR) :

- Compounds similar to this compound exhibited structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- The presence of specific substituents, such as halogens or hydroxyl groups, significantly influenced the potency against resistant strains.

- In Vitro Studies :

Anticancer Activity

The anticancer properties of compounds derived from the pyrrolidine structure have also been investigated, indicating potential therapeutic applications.

Research Insights:

- Cell Culture Studies :

- In human lung cancer cell lines (A549), derivatives of related compounds showed significant anticancer activity, suggesting that modifications in the pyrrolidine structure could enhance efficacy .

- The anticancer activity was attributed to the ability to induce apoptosis in cancer cells, although specific data for this compound remains to be fully elucidated.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate?

The synthesis typically involves diastereoselective methods, such as the transamination of 3-aryl-5-oxopyrrolidine-3-carboxylates. For example, describes a protocol where 3-arylidene derivatives are treated with methyl glycinate hydrochloride in methanol under reflux, yielding diastereomeric mixtures. The reaction is monitored by TLC, and products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent). Structural analogs (e.g., methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate) in and suggest similar pathways involving alkylation or condensation reactions with fluorophenyl precursors.

Q. Which spectroscopic methods are employed for structural characterization?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, 2D COSY, NOESY) to confirm regiochemistry and diastereoselectivity .

- IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups, with typical absorptions at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (lactam) .

- X-ray crystallography for absolute configuration determination. For example, and highlight the use of SHELX programs (e.g., SHELXL-2018) for refinement, with CCDC deposition codes validating structural data .

Q. How is X-ray crystallography applied to determine the compound’s structure?

Single-crystal X-ray diffraction is standard. Crystals are grown via slow evaporation (e.g., ethanol/chloroform mixtures) and analyzed using Mo/Kα radiation (λ = 0.71073 Å). Data collection with APEX3 software and refinement via SHELXL-2018 confirm bond lengths, angles, and torsional parameters. For instance, reports a triclinic P 1 space group with Z = 2 for a structurally related fluorophenyl compound, demonstrating the utility of crystallography in resolving stereochemistry .

Advanced Research Questions

Q. How is diastereoselectivity achieved in the synthesis of this compound?

Diastereoselectivity arises from steric and electronic effects during transamination. notes that bulky substituents on the aryl group (e.g., 2-fluorophenyl) favor a specific transition state, leading to a 3:1 diastereomeric ratio. Computational studies (e.g., DFT at B3LYP/6-311++G(d,p)) model non-covalent interactions (e.g., CH-π, van der Waals) that stabilize one diastereomer over another .

Q. What role does ring puckering play in the compound’s conformational stability?

The pyrrolidine ring adopts a non-planar conformation due to puckering, quantified using Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angles). describes generalized puckering coordinates for five-membered rings, which can predict steric strain and hydrogen-bonding capabilities. For example, a half-chair conformation may optimize intramolecular H-bonding between the carbonyl oxygen and adjacent substituents .

Q. How are computational methods used to study electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These predict reactivity toward electrophiles/nucleophiles and correlate with experimental NMR chemical shifts. highlights such methods to validate resonance assignments and tautomeric equilibria .

Q. What challenges arise in validating crystallographic data for this compound?

Common issues include:

- Disorder in flexible substituents (e.g., the 2-fluorophenyl group), addressed via anisotropic displacement parameter refinement .

- Twinned crystals , resolved using PLATON’s TWINABS tool for data integration .

- Hydrogen bonding ambiguity , mitigated by Hirshfeld surface analysis (e.g., dnorm plots in CrystalExplorer) to distinguish true interactions from crystal packing effects .

Notes on Limitations

- indicates gaps in toxicological and ecological data, necessitating further studies on biodegradation and bioaccumulation .

- Commercial sources like BenchChem are excluded per user guidelines; all cited data derive from peer-reviewed publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.